molecular formula C18H14ClNO3S B3593503 ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate CAS No. 5525-28-0

ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate

Cat. No.: B3593503
CAS No.: 5525-28-0
M. Wt: 359.8 g/mol
InChI Key: LXRQVKGHGTXAKN-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO3S It is known for its unique structure, which includes a benzothiophene ring, a chlorobenzoyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRQVKGHGTXAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361331
Record name ST005782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5525-28-0
Record name ST005782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate
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ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate
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ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate
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ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate
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ethyl 2-[(4-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate

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